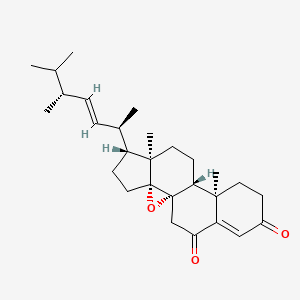

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide and related compounds has been achieved through various methods. For instance, Imamura and Costa (2000) described the synthesis of this compound and its enantiomers via a furan photosensitized oxygenation reaction of (+)-hardwickiic acid (Imamura & Costa, 2000). Additionally, Ide, Costa, and Imamura (2006) confirmed the absolute configurations of related diterpene butenolides through synthesis starting from (+)-hardwickiic acid (Ide, Costa, & Imamura, 2006).

Molecular Structure Analysis

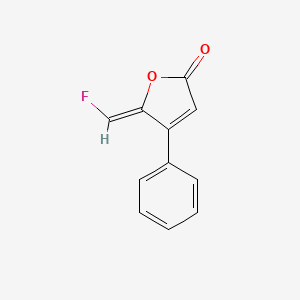

The molecular structure of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide is complex, characterized by its diterpene skeleton. While specific studies on its molecular structure analysis were not found in this search, the synthesis methods imply a complex molecular arrangement typical of diterpenes.

Chemical Reactions and Properties

Research by Kumar, Saha, and Saha (2016) on a related compound, 16-oxocleroda-3,13(14)E-dien-15-oic acid, showed its biotransformation into a novel derivative with enhanced antifungal activity, highlighting its reactive nature and potential for derivatization (Kumar, Saha, & Saha, 2016).

Physical Properties Analysis

The physical properties of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide, such as solubility and stability, are crucial for its applications. However, specific studies detailing these properties were not identified in the current literature search.

Chemical Properties Analysis

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide exhibits interesting chemical properties, particularly in its interactions and reactions. As shown in the study by Thiyagarajan et al. (2016), it can induce autophagy in glioma cells via reactive oxygen species generation and activation of specific pathways, indicating a reactive and biologically active chemical nature (Thiyagarajan, Sivalingam, Viswanadha, & Weng, 2016).

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Oncology , specifically the study of Bladder Cancer .

Summary of the Application

16-Hydroxycleroda-3,13-dien-15,16-olide (CD) has been found to induce apoptosis in T24 human bladder cancer cells .

Methods of Application or Experimental Procedures

CD was found to inhibit cell proliferation in a concentration and time-dependent manner. The study investigated the mechanisms of CD-induced apoptosis in T24 human bladder cancer cells .

Results or Outcomes

CD-induced overproduction of reactive oxygen species and reduced mitochondrial membrane potential, associated with reduced expression of Bcl-2 and increased levels of cytosolic cytochrome c, cleaved PARP-1 and caspase-3. In addition, CD treatment led to cell cycle arrest at the G0/G1 phase and inhibited expression of cyclin D1 and cyclin-dependent kinases 2 and 4 and led to increased levels of p21, p27Kip1 and p53 .

Application in Nephrology

Specific Scientific Field

The specific scientific field is Nephrology , specifically the study of Renal Cell Carcinoma .

Summary of the Application

16-Hydroxycleroda-3,13-dien-15,16-olide has been found to induce anoikis in human renal cell carcinoma cells .

Methods of Application or Experimental Procedures

The study investigated the regulatory mechanisms of CD-induced apoptosis in clear cell renal cell carcinoma (ccRCC) cells .

Results or Outcomes

CD inhibited cell colony formations, induced cell arrest at G2/M phase, and increased subG1 cell population both in 786-O and A-498. During CD treatment, the “rounded-up” cells were observed. The immune-staining of phosphorylated focal adhesion kinase (pFAK), vinculin, and paxillin displayed disassembly of the FA .

Application in Breast Cancer Treatment

Specific Scientific Field

The specific scientific field is Oncology , specifically the study of Breast Cancer .

Summary of the Application

16-Hydroxycleroda-3,13-dien-15,16-olide (HCD) and N-Methyl-Actinodaphine (MA) have been found to potentiate Tamoxifen-induced cell death in breast cancer .

Methods of Application or Experimental Procedures

The study investigated whether HCD and MA could sensitize breast cancer cells to Tamoxifen (TMX) treatment. MA or HCD alone or in combination with TMX dose-dependently inhibited MCF-7 and MDA-MB-231 cell growth .

Results or Outcomes

This novel combination significantly induced S and G2/M cell cycle phase in MDA-MB 231 than MCF-7 cells. MA or HCD and TMX combination inhibited MDA-MB-231 and MCF-7 cancer cells by upregulating Bax and by downregulating Bcl-2 mRNA and protein expression without altering Caspase-8 and Caspase-12 expression .

Application in Anti-Glioma Drug Delivery

Specific Scientific Field

The specific scientific field is Neuro-Oncology , specifically the study of Glioma .

Summary of the Application

16-Hydroxycleroda-3,13-dien-15,16-olide has been used as a focal adhesion kinase inhibitor and incorporated into enteric-coated nanoparticles for controlled anti-glioma drug delivery .

Application in Anti-Inflammatory Research

Specific Scientific Field

The specific scientific field is Pharmacology , specifically the study of Anti-Inflammatory Drugs .

Summary of the Application

16-Hydroxycleroda-3, 13-dien- 16, 15-olide (CD) is one of the major active compounds of clerodane diterpenes and has been found to exhibit numerous pharmacological functions, such as anti-lipogenic, anti-leishmanial, anti-fungal, anti-inflammation, and anti-cancer activities .

Application in Anti-Glioma Drug Delivery

Specific Scientific Field

The specific scientific field is Neuro-Oncology , specifically the study of Glioma .

Summary of the Application

16-Hydroxycleroda-3,13-dien-15,16-olide has been used as a focal adhesion kinase inhibitor and incorporated into enteric-coated nanoparticles for controlled anti-glioma drug delivery .

Safety And Hazards

properties

IUPAC Name |

3-[2-(1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNWQSVZIUIVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-7-(2,4-diMethoxybenzyl)-5H-pyrrolo[2,3-d]pyriMidin-6(7H)-one](/img/no-structure.png)